3-Bromo-5-carbethoxy-4,6-dimethyl-2-pyrone

Description

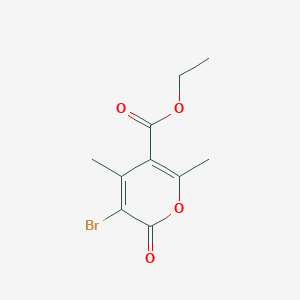

Structure

2D Structure

Properties

IUPAC Name |

ethyl 5-bromo-2,4-dimethyl-6-oxopyran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO4/c1-4-14-9(12)7-5(2)8(11)10(13)15-6(7)3/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMOPMHLWTLUFGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC(=O)C(=C1C)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20171160 | |

| Record name | 3-Bromo-5-carbethoxy-4,6-dimethyl-2-pyrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20171160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18152-79-9 | |

| Record name | 3-Bromo-5-carbethoxy-4,6-dimethyl-2-pyrone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018152799 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18152-79-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139997 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Bromo-5-carbethoxy-4,6-dimethyl-2-pyrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20171160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 18152-79-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Bromo-5-carbethoxy-4,6-dimethyl-2-pyrone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 3-Bromo-5-carbethoxy-4,6-dimethyl-2-pyrone, a heterocyclic compound of interest in synthetic organic chemistry. Due to the limited availability of experimental data in publicly accessible literature, this document primarily summarizes key identifiers and computed properties. Further experimental validation is recommended for precise characterization.

Core Physicochemical Properties

This compound, also known by its systematic name, ethyl 3-bromo-4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate, is a substituted α-pyrone. Its fundamental properties are summarized below.

| Property | Value | Source |

| CAS Number | 18152-79-9 | [1][2][3][4][5][6][7] |

| Molecular Formula | C₁₀H₁₁BrO₄ | [3][4] |

| Molecular Weight | 275.10 g/mol | [2][3][4] |

Table 1: Core Identifiers and Properties

Computed Physicochemical Data

Computational models provide valuable insights into the behavior of molecules. The following table presents predicted physicochemical parameters for this compound. These values are useful for predicting its solubility, permeability, and potential for further chemical modifications.

| Parameter | Value | Description | Source |

| TPSA | 56.51 Ų | Topological Polar Surface Area | [2] |

| LogP | 2.19584 | Octanol-water partition coefficient | [2] |

| Hydrogen Bond Acceptors | 4 | Number of hydrogen bond acceptors | [2] |

| Hydrogen Bond Donors | 0 | Number of hydrogen bond donors | [2] |

| Rotatable Bonds | 2 | Number of rotatable bonds | [2] |

Table 2: Computed Physicochemical Parameters

Spectroscopic Data

-

Infrared (IR) Spectrum: An infrared spectrum for this compound is available through the NIST WebBook. This can be valuable for identifying characteristic functional group vibrations.

-

Mass Spectrum: The NIST WebBook also indicates the availability of an electron ionization mass spectrum, which would be crucial for confirming the molecular weight and fragmentation pattern.

Further targeted searches for experimental 1H and 13C NMR spectra did not yield specific data for this compound. The acquisition of these spectra is highly recommended for unambiguous structural confirmation.

Synthesis and Reactivity

Detailed experimental protocols for the synthesis of this compound are not explicitly described in the searched literature. However, general synthetic routes to substituted 2-pyrones are well-established and often involve the condensation of β-keto esters with various reagents.

The reactivity of the 3-bromo-2-pyrone scaffold is of significant interest, particularly in cycloaddition reactions.

Diels-Alder Reactions

3-Bromo-2-pyrones are known to participate as dienes in Diels-Alder reactions, a powerful tool for the construction of six-membered rings. The bromine substituent can influence the electronics and stereoselectivity of these reactions.

Figure 1. Generalized Diels-Alder reaction of a 3-bromo-2-pyrone.

Experimental Protocols

A specific, validated experimental protocol for the synthesis of this compound could not be located in the reviewed literature. Researchers interested in preparing this compound may need to adapt known procedures for the synthesis of similar substituted 2-pyrones. A general workflow for such a synthesis and subsequent characterization is proposed below.

Figure 2. Proposed workflow for the synthesis and characterization.

Conclusion

This compound is a compound with potential applications in synthetic chemistry, particularly as a building block in Diels-Alder reactions. While its basic molecular identifiers and some computed properties are known, a significant gap exists in the publicly available experimental data, including its melting point, boiling point, and detailed spectroscopic characterization (NMR). The synthesis of this compound would likely follow established routes for similar α-pyrones, but would require experimental optimization and thorough characterization of the final product. This guide serves as a foundational resource, highlighting the current state of knowledge and indicating areas where further research is needed to fully elucidate the physicochemical profile of this compound.

References

- 1. This compound CAS#: 18152-79-9 [amp.chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. CAS#:18152-79-9 | 2H-Pyran-5-carboxylicacid, 3-bromo-4,6-dimethyl-2-oxo-, ethyl ester | Chemsrc [chemsrc.com]

- 6. Ethyl 3-bromo-4,6-dimethyl-2H-pyran-5-carboxylate (CAS 18152-79-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. This compound | 18152-79-9 [amp.chemicalbook.com]

In-depth Technical Guide: 3-Bromo-5-carbethoxy-4,6-dimethyl-2-pyrone (CAS: 18152-79-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-carbethoxy-4,6-dimethyl-2-pyrone is a substituted α-pyrone, a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse biological activities. The 2-pyrone scaffold is a key pharmacophore found in numerous natural products and synthetic molecules, exhibiting a wide range of pharmacological properties. This document provides a comprehensive overview of the available technical information for this compound, with a focus on its chemical properties and a discussion of the general synthesis and biological potential of the broader 2-pyrone class.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound is presented in the table below. This data is compiled from various chemical supplier databases and computational models.

| Property | Value | Source |

| CAS Number | 18152-79-9 | ChemScene[1] |

| Molecular Formula | C₁₀H₁₁BrO₄ | ChemScene[1] |

| Molecular Weight | 275.10 g/mol | ChemScene[1] |

| Synonyms | Ethyl 3-bromo-4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate, Ethyl bromo isodehydroacetate | ChemicalBook[2], ChemScene[1] |

| Purity | ≥98% (commercially available) | ChemScene[1] |

| Storage | Sealed in dry, 2-8°C | ChemScene[1] |

Synthesis and Experimental Protocols

A plausible synthetic approach could involve the bromination of a corresponding 5-carbethoxy-4,6-dimethyl-2-pyrone precursor. The synthesis of the pyrone ring itself can often be achieved through condensation reactions of β-keto esters with other suitable reagents.

General Workflow for Synthesis of Substituted 2-Pyrones:

Caption: Generalized synthetic workflow for substituted 2-pyrones.

Biological Activity and Mechanism of Action

Specific biological activity data, including quantitative measures such as IC₅₀ or EC₅₀ values, for this compound has not been reported in the surveyed literature.

However, the broader class of 2-pyrones is known to exhibit a wide array of pharmacological activities, including:

-

Antimicrobial

-

Antifungal

-

Anticancer

-

Anti-inflammatory

-

Antiviral

-

Neuroprotective

The mechanism of action for these effects is diverse and dependent on the specific substitution pattern of the 2-pyrone ring. For some anticancer 2-pyrones, the proposed mechanisms involve the inhibition of key cellular processes or enzymes.

Hypothetical Signaling Pathway Involvement (Based on general 2-pyrone activity):

Due to the lack of specific data for this compound, a diagram of a known signaling pathway is not possible. A hypothetical workflow for investigating the biological activity and mechanism of action is presented below.

Caption: Experimental workflow for biological activity screening.

Safety and Handling

Specific toxicology data for this compound is not available. Standard laboratory safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed handling and safety information. General precautions for handling brominated organic compounds should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion and Future Directions

This compound is a readily available substituted 2-pyrone with potential for further investigation in drug discovery and development. While specific biological data is currently lacking, the known pharmacological profile of the 2-pyrone scaffold suggests that this compound could be a valuable starting point for the design of novel therapeutic agents. Future research should focus on the development of a robust synthetic protocol, followed by comprehensive biological screening to elucidate its potential therapeutic applications and mechanism of action.

References

Structure Elucidation of 3-Bromo-5-carbethoxy-4,6-dimethyl-2-pyrone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 3-Bromo-5-carbethoxy-4,6-dimethyl-2-pyrone. The document details the key identification parameters, a plausible synthetic route, and the spectroscopic data essential for its characterization.

Compound Identification

This compound is a substituted α-pyrone, a class of heterocyclic compounds. Its structure is confirmed by its molecular formula and unique identifiers.

| Identifier | Value |

| CAS Number | 18152-79-9 |

| Molecular Formula | C₁₀H₁₁BrO₄ |

| Molecular Weight | 275.10 g/mol |

| IUPAC Name | Ethyl 3-bromo-4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate |

| SMILES | CCOC(=O)C1=C(C)OC(=O)C(=C1C)Br |

| InChI Key | YMOPMHLWTLUFGX-UHFFFAOYSA-N |

Synthesis Protocol

Experimental Protocol: Synthesis

Objective: To synthesize this compound via electrophilic bromination.

Materials:

-

5-Carbethoxy-4,6-dimethyl-2-pyrone

-

N-Bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)

-

Benzoyl peroxide (initiator)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-carbethoxy-4,6-dimethyl-2-pyrone (1 equivalent) in CCl₄ or CH₂Cl₂.

-

Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure this compound.

Spectroscopic Data for Structure Elucidation

The following tables summarize the predicted and expected spectroscopic data for this compound. This data is essential for confirming the molecular structure.

Disclaimer: The following spectroscopic data are predicted based on the analysis of structurally similar compounds, as direct experimental spectra for this specific molecule are not available in the public domain.

Table 1: Predicted ¹H NMR Data (CDCl₃, 500 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.35 | Quartet (q) | 2H | -O-CH₂ -CH₃ |

| ~2.45 | Singlet (s) | 3H | C₆-CH₃ |

| ~2.20 | Singlet (s) | 3H | C₄-CH₃ |

| ~1.38 | Triplet (t) | 3H | -O-CH₂-CH₃ |

Table 2: Predicted ¹³C NMR Data (CDCl₃, 125 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~164 | C =O (Ester) |

| ~159 | C =O (Lactone) |

| ~158 | C ₆ |

| ~150 | C ₄ |

| ~115 | C ₅ |

| ~105 | C ₃ |

| ~62 | -O-CH₂ -CH₃ |

| ~20 | C₆-CH₃ |

| ~16 | C₄-CH₃ |

| ~14 | -O-CH₂-CH₃ |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980 | Medium | C-H stretch (aliphatic) |

| ~1750 | Strong | C=O stretch (lactone) |

| ~1720 | Strong | C=O stretch (ester) |

| ~1640, ~1560 | Medium | C=C stretch (pyrone ring) |

| ~1250 | Strong | C-O stretch (ester and ether) |

| ~680 | Medium | C-Br stretch |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Ion |

| 274/276 | [M]⁺ (isotopic pattern for Br) |

| 229/231 | [M - OEt]⁺ |

| 201/203 | [M - COOEt]⁺ |

| 122 | [M - Br - COOEt]⁺ |

Experimental Workflows and Structure Visualization

The following diagrams illustrate the logical workflow for the structure elucidation and the final confirmed structure of the molecule.

An In-depth Technical Guide to 3-Bromo-5-carbethoxy-4,6-dimethyl-2-pyrone

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Bromo-5-carbethoxy-4,6-dimethyl-2-pyrone, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

This compound, with the CAS number 18152-79-9, is a substituted α-pyrone.[1][2][3][4] Its molecular structure incorporates a bromine atom and a carbethoxy group on the pyrone ring, which are significant for its chemical reactivity and potential biological activity.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁BrO₄ | [1][2][3][5][6][7] |

| Molecular Weight | 275.10 g/mol | [1][2][3][5] |

| Synonyms | Ethyl 3-bromo-4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate, ETHYL BROMO ISODEHYDRO ACETATE | [4][5] |

| CAS Number | 18152-79-9 | [1][2][3][4][5] |

| SMILES | CCOC(=O)C1=C(C)OC(=O)C(=C1C)Br | [1][5] |

| LogP | 2.19584 | [1][5] |

| Topological Polar Surface Area (TPSA) | 56.51 Ų | [5] |

| Hydrogen Bond Acceptors | 4 | [5] |

| Hydrogen Bond Donors | 0 | [5] |

| Rotatable Bonds | 2 | [5] |

Experimental Protocols: Synthesis

A plausible synthetic route could involve the following conceptual steps:

This process would likely begin with the synthesis of the 5-carbethoxy-4,6-dimethyl-2-pyrone backbone, followed by a regioselective bromination at the 3-position. The choice of brominating agent and reaction conditions would be critical to achieve the desired product with high yield and purity.

Potential Research Applications

The structural motifs present in this compound suggest several potential areas of research interest, particularly in medicinal chemistry and materials science. The α-pyrone core is a common scaffold in many natural products with diverse biological activities.[10][11] The presence of a bromine atom provides a handle for further chemical modifications, such as cross-coupling reactions, to generate a library of derivatives for biological screening.

Given the interest in substituted pyrones, this compound could serve as a valuable building block for the synthesis of more complex molecules with potential therapeutic or material applications. Further investigation into its chemical reactivity and biological properties is warranted.

References

- 1. Ethyl 3-bromo-4,6-dimethyl-2H-pyran-5-carboxylate (CAS 18152-79-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. chembk.com [chembk.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. This compound CAS#: 18152-79-9 [amp.chemicalbook.com]

- 5. chemscene.com [chemscene.com]

- 6. PubChemLite - this compound (C10H11BrO4) [pubchemlite.lcsb.uni.lu]

- 7. echemi.com [echemi.com]

- 8. orgsyn.org [orgsyn.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Synthetic Routes to Coumarin(Benzopyrone)-Fused Five-Membered Aromatic Heterocycles Built on the α-Pyrone Moiety. Part II: Five-Membered Aromatic Rings with Multi Heteroatoms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the ¹H NMR Spectrum of 3-Bromo-5-carbethoxy-4,6-dimethyl-2-pyrone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-Bromo-5-carbethoxy-4,6-dimethyl-2-pyrone. Due to the absence of publicly available experimental spectral data for this specific compound, this guide is based on established principles of NMR spectroscopy and analysis of closely related analogues. The document outlines the predicted chemical shifts, multiplicities, and coupling constants for each proton in the molecule. A comprehensive, hypothetical experimental protocol for acquiring the ¹H NMR spectrum is also presented. Furthermore, this guide includes a logical relationship diagram, generated using Graphviz, to illustrate the expected proton network and their spatial relationships, which is a critical aspect of structural elucidation in drug development and chemical research.

Predicted ¹H NMR Spectral Data

The structure of this compound contains several distinct proton environments, which are expected to give rise to a characteristic ¹H NMR spectrum. Based on the analysis of substituent effects and data from similar 2-pyrone systems, the following spectral parameters are predicted.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| -CH₂- (Ethyl) | ~ 4.2 - 4.4 | Quartet (q) | 2H | ~ 7.1 |

| -CH₃ (Ethyl) | ~ 1.2 - 1.4 | Triplet (t) | 3H | ~ 7.1 |

| 4-CH₃ | ~ 2.2 - 2.4 | Singlet (s) | 3H | N/A |

| 6-CH₃ | ~ 2.4 - 2.6 | Singlet (s) | 3H | N/A |

Note: These are predicted values and may vary from experimental results. The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Structural Analysis and Signal Assignment

The predicted chemical shifts are based on the electronic environment of each proton. The methylene protons (-CH₂-) of the carbethoxy group are adjacent to an oxygen atom, leading to a downfield shift to the ~4.2 - 4.4 ppm region. These protons are split into a quartet by the neighboring methyl protons. The methyl protons (-CH₃) of the ethyl group are in a typical aliphatic region and are expected to appear as a triplet around 1.2 - 1.4 ppm due to coupling with the methylene protons.

The two methyl groups attached to the pyrone ring (4-CH₃ and 6-CH₃) are not chemically equivalent. The 6-CH₃ is adjacent to the ring oxygen and is expected to be slightly more deshielded, appearing further downfield (~2.4 - 2.6 ppm) compared to the 4-CH₃ group (~2.2 - 2.4 ppm). In the absence of adjacent protons, both methyl groups are expected to appear as sharp singlets.

Hypothetical Experimental Protocol

The following outlines a standard procedure for obtaining the ¹H NMR spectrum of this compound.

3.1. Sample Preparation

-

Weigh approximately 5-10 mg of high-purity this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Cap the NMR tube and gently invert several times to ensure a homogeneous solution.

3.2. NMR Spectrometer Setup and Data Acquisition

-

Spectrometer: A 400 MHz (or higher) NMR spectrometer equipped with a standard proton probe.

-

Solvent: Chloroform-d (CDCl₃).

-

Temperature: 298 K (25 °C).

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Acquisition Parameters:

-

Spectral Width: ~16 ppm

-

Number of Scans: 16 to 64 (for good signal-to-noise ratio)

-

Relaxation Delay (d1): 1-2 seconds

-

Acquisition Time: ~3-4 seconds

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum manually.

-

Baseline correct the spectrum.

-

Integrate all signals.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

Pick and label all peaks with their chemical shifts.

-

Visualization of Molecular Structure and Proton Relationships

The following diagram, generated using the DOT language, illustrates the connectivity and the through-bond relationships of the protons in this compound, which are responsible for the spin-spin coupling patterns observed in the ¹H NMR spectrum.

This diagram visually represents the isolated methyl singlets and the coupled ethyl group, providing a clear rationale for the predicted ¹H NMR spectrum. The understanding of these relationships is fundamental for the structural verification of newly synthesized compounds in pharmaceutical and chemical research.

A Technical Guide to the ¹³C NMR Spectroscopy of 3-Bromo-5-carbethoxy-4,6-dimethyl-2-pyrone

Audience: Researchers, scientists, and drug development professionals.

Predicted ¹³C NMR Data

The chemical shifts in ¹³C NMR spectroscopy are highly dependent on the electronic environment of each carbon atom. For 3-Bromo-5-carbethoxy-4,6-dimethyl-2-pyrone, the predicted chemical shifts are tabulated below. These estimations are derived from typical chemical shift ranges for carbons in similar functional groups and heterocyclic systems.[1][2][3] The numbering of the carbon atoms corresponds to the structure shown in Figure 1.

Figure 1: Structure of this compound

Caption: Chemical structure of this compound with carbon numbering.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |

| C2 (C=O) | 158 - 162 | Carbonyl carbon of the pyrone ring, deshielded. |

| C3 (C-Br) | 110 - 115 | Carbon attached to bromine, significant downfield shift. |

| C4 (C-CH₃) | 150 - 155 | Quaternary carbon in the pyrone ring, attached to a methyl group. |

| C5 (C-COOEt) | 115 - 120 | Quaternary carbon attached to the carbethoxy group. |

| C6 (C-CH₃) | 155 - 160 | Quaternary carbon in the pyrone ring, attached to a methyl group. |

| C7 (COOEt C=O) | 163 - 167 | Carbonyl carbon of the ester group. |

| C8 (4-CH₃) | 15 - 20 | Methyl carbon attached to the pyrone ring. |

| C9 (6-CH₃) | 18 - 23 | Methyl carbon attached to the pyrone ring. |

| O-CH₂-CH₃ | 60 - 65 | Methylene carbon of the ethyl ester. |

| O-CH₂-CH₃ | 13 - 16 | Methyl carbon of the ethyl ester. |

Experimental Protocol for ¹³C NMR Spectroscopy

The following protocol outlines the standard procedure for obtaining a proton-decoupled ¹³C NMR spectrum of an organic compound like this compound.[4][5][6]

2.1. Sample Preparation

-

Dissolution: Dissolve approximately 10-50 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and its chemical stability.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is set to 0.0 ppm for chemical shift referencing.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

2.2. Instrument Setup and Data Acquisition

-

Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

-

Tuning and Matching: Tune and match the probe for the ¹³C frequency to ensure optimal signal transmission and detection.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.

-

Acquisition Parameters:

-

Pulse Sequence: Use a standard pulse sequence for proton-decoupled ¹³C NMR (e.g., zgpg30 on Bruker instruments).[4]

-

Number of Scans (NS): Set the number of scans to achieve an adequate signal-to-noise ratio. This will depend on the sample concentration.

-

Relaxation Delay (D1): Employ a relaxation delay of 1-2 seconds for qualitative spectra. For quantitative analysis, a longer delay (at least 5 times the longest T₁ of the carbons) is necessary.[4][5]

-

Acquisition Time (AQ): Set an appropriate acquisition time to ensure good digital resolution.

-

Spectral Width (SW): Set the spectral width to encompass the expected range of ¹³C chemical shifts (typically 0-220 ppm).[1]

-

2.3. Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phasing: Phase the resulting spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Perform baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum using the solvent peak or the internal standard (TMS at 0.0 ppm).

-

Peak Picking: Identify and label the chemical shifts of the peaks in the spectrum.

Workflow for ¹³C NMR Data Acquisition and Analysis

The following diagram illustrates the general workflow from sample preparation to final data analysis in a ¹³C NMR experiment.

Caption: General workflow for a ¹³C NMR experiment.

Conclusion

This technical guide provides essential information for researchers and scientists working with this compound and related compounds. The predicted ¹³C NMR data serves as a valuable reference for spectral interpretation, while the detailed experimental protocol offers a robust methodology for obtaining high-quality NMR data. The provided workflow diagram further clarifies the experimental process, making it a useful resource for both experienced and novice NMR users in the field of drug development and organic chemistry. For definitive structural confirmation, it is recommended to acquire experimental 2D NMR data, such as HSQC and HMBC, to establish C-H correlations.[7]

References

Determining the Solubility of 3-Bromo-5-carbethoxy-4,6-dimethyl-2-pyrone: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This technical guide addresses the solubility of 3-Bromo-5-carbethoxy-4,6-dimethyl-2-pyrone in organic solvents. Currently, specific quantitative experimental data for the solubility of this compound in various organic solvents is not extensively documented in publicly available literature. Calculated values suggest a low water solubility.[1] This guide, therefore, provides a comprehensive, standardized experimental protocol for researchers to determine the thermodynamic solubility of the compound. The methodologies outlined herein, primarily the widely accepted shake-flask method, will enable the generation of precise and reproducible solubility data crucial for applications in drug discovery, formulation development, and medicinal chemistry.

Introduction

This compound (CAS No. 18152-79-9) is a substituted α-pyrone derivative.[2][3][4][5][6] The pyrone scaffold is of significant interest in medicinal chemistry due to its presence in numerous bioactive natural products. Understanding the solubility of this specific derivative is a critical physicochemical parameter that profoundly influences its handling, formulation, bioavailability, and potential therapeutic applications. Solubility dictates the choice of solvents for synthesis, purification, and the design of effective delivery systems for in vitro and in vivo studies. This document provides the necessary protocols to systematically determine this essential property.

Quantitative Solubility Data

As of the latest literature review, specific experimental data on the solubility of this compound in a range of common organic solvents is not available. Researchers are encouraged to use the protocols detailed in Section 3 to generate this data. The following table is provided as a template for recording and presenting the determined solubility values for easy comparison.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |

| e.g., Ethanol | Shake-Flask | |||

| e.g., Methanol | Shake-Flask | |||

| e.g., Acetone | Shake-Flask | |||

| e.g., Dichloromethane | Shake-Flask | |||

| e.g., Ethyl Acetate | Shake-Flask | |||

| e.g., Toluene | Shake-Flask | |||

| e.g., Dimethyl Sulfoxide (DMSO) | Shake-Flask | |||

| e.g., N,N-Dimethylformamide (DMF) | Shake-Flask |

Experimental Protocols

The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method.[4][7] This method involves equilibrating an excess amount of the solid compound in the solvent of interest over a sufficient period until the solution is saturated.

Materials and Equipment

-

Compound: High-purity this compound (≥98%).[3]

-

Solvents: Analytical or HPLC grade organic solvents.

-

Apparatus:

-

Analytical balance (accurate to ±0.1 mg).

-

Glass vials with screw caps (e.g., 4 mL or 8 mL).

-

Thermostatically controlled shaker or orbital incubator.

-

Centrifuge.

-

Syringes and syringe filters (e.g., 0.22 µm or 0.45 µm PTFE, chosen for solvent compatibility).

-

Volumetric flasks and pipettes.

-

-

Analytical Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis).

-

Or, a UV-Vis Spectrophotometer.

-

Procedure: Shake-Flask Method

-

Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. The excess solid is crucial to ensure that a saturated solution in equilibrium with the solid phase is achieved.

-

Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial.

-

Equilibration: Seal the vials tightly and place them in a shaker with the temperature controlled at the desired value (e.g., 25 °C or 37 °C). Agitate the vials for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached. The agitation should be vigorous enough to keep the solid suspended.

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the controlled temperature to let the excess solid settle. To ensure complete removal of undissolved solids, centrifuge the vials at a high speed.

-

Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean, pre-weighed volumetric flask. This step is critical to remove any remaining microscopic solid particles.

-

Dilution: Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the concentration of the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometry method.

Analytical Method: Quantification

3.3.1. HPLC Method

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Analysis: Inject the standard solutions into the HPLC system to generate a calibration curve by plotting peak area against concentration.

-

Sample Measurement: Inject the diluted, filtered sample from the solubility experiment.

-

Calculation: Use the peak area of the sample and the calibration curve to determine the concentration of the compound in the diluted sample. Calculate the original solubility in the saturated solution by accounting for the dilution factor.

3.3.2. UV-Vis Spectrophotometry Method

-

Wavelength Determination: Scan a solution of the compound to determine the wavelength of maximum absorbance (λmax).

-

Calibration Curve: Prepare standard solutions of known concentrations and measure their absorbance at λmax to create a calibration curve according to the Beer-Lambert law.

-

Sample Measurement: Measure the absorbance of the diluted, filtered sample.

-

Calculation: Use the absorbance of the sample and the calibration curve to determine its concentration. Calculate the original solubility by applying the dilution factor.

Visualized Experimental Workflow

The following diagram illustrates the key steps of the shake-flask method for determining compound solubility.

Caption: A flowchart of the shake-flask method for solubility determination.

References

A Technical Guide to the Synthesis of 2-Pyrone Derivatives via Functionalization of Substituted Pyrones

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-pyrone (or α-pyrone) scaffold is a privileged heterocyclic motif found in a vast array of natural products and medicinally significant compounds. These molecules exhibit a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, antimicrobial, and anti-HIV properties. The inherent reactivity of the 2-pyrone ring, which combines features of a conjugated diene and a lactone, makes it a versatile building block in organic synthesis.[1][2]

While numerous methods exist for the de novo construction of the 2-pyrone core, the targeted synthesis of specific derivatives often relies on the direct functionalization of pre-existing, substituted pyrones. This approach allows for the late-stage modification of complex molecules and the rapid generation of compound libraries for structure-activity relationship (SAR) studies. This guide focuses on key methodologies for transforming readily available substituted pyrones into diverse, value-added derivatives, with a particular emphasis on modern transition-metal-catalyzed cross-coupling reactions.

Core Synthetic Strategy: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions represent one of the most powerful and versatile tools for forming carbon-carbon and carbon-heteroatom bonds.[3][4][5] These methods are particularly effective for the functionalization of halogenated 2-pyrones. The Suzuki-Miyaura coupling, which joins an organoboron species with an organic halide, is a prominent example due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids.[3][6]

A common strategy involves starting with a 2-pyrone bearing one or more halide or pseudohalide (e.g., triflate, tosylate) leaving groups. The differential reactivity of these groups can be exploited to achieve site-selective functionalization. For instance, the C-Br bond is typically more reactive in oxidative addition to Palladium(0) than a C-OTs (tosylate) bond, enabling sequential couplings.[7]

General Workflow for Pyrone Functionalization

The process of developing and executing a synthetic route for a novel 2-pyrone derivative via cross-coupling follows a logical progression from substrate synthesis to final product characterization.

Data Presentation: Suzuki-Miyaura Coupling of 3-Bromo-2-Pyrones

The following table summarizes representative examples of the Suzuki-Miyaura reaction applied to 3-bromo-2-pyrone substrates. This data provides a comparative overview of the reaction's scope, efficiency, and required conditions.

| Entry | Starting Pyrone | Boronic Acid | Catalyst / Ligand | Base | Solvent | Yield (%) |

| 1 | 3-Bromo-6-methyl-4-tosyloxy-2-pyrone | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 92 |

| 2 | 3-Bromo-6-methyl-4-tosyloxy-2-pyrone | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 89 |

| 3 | 3-Bromo-6-methyl-4-tosyloxy-2-pyrone | 4-Acetylphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 85 |

| 4 | 3-Bromo-6-methyl-4-tosyloxy-2-pyrone | 2-Thiopheneboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 78 |

| 5 | 3-Bromo-2-pyrone | Phenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane/H₂O | 88 |

| 6 | 3-Bromo-2-pyrone | 3,5-Dimethylphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane/H₂O | 91 |

Data synthesized from representative literature procedures.[7]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

This protocol provides a detailed methodology for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a bromo-2-pyrone with an arylboronic acid.

Materials:

-

3-Bromo-6-methyl-4-tosyloxy-2-pyrone (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

Toluene and Water (e.g., 4:1 mixture), degassed

-

Round-bottom flask, condenser, magnetic stirrer, inert gas supply (Argon or Nitrogen)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add 3-bromo-6-methyl-4-tosyloxy-2-pyrone (1.0 equiv), the corresponding arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

-

Seal the flask with a septum and purge the system with an inert gas (Argon) for 10-15 minutes.

-

Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv), to the flask.

-

Using a syringe, add the degassed solvent mixture (e.g., Toluene/H₂O 4:1) to the flask.

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously for the required time (typically 12-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-2-pyrone derivative.[6][8][9]

Reaction Mechanism: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.[3][6][10]

-

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond (e.g., C-Br) of the substituted pyrone, forming a Pd(II) intermediate.

-

Transmetalation : The organic group from the boronic acid (activated by the base) is transferred to the palladium center, displacing the halide.

-

Reductive Elimination : The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond of the final product and regenerating the Pd(0) catalyst.[3][6][10]

Alternative Functionalization Strategies

While palladium-catalyzed couplings are highly effective, other methods for modifying the 2-pyrone core are also valuable.

-

C-H Activation/Functionalization : Direct C-H activation offers an atom-economical alternative to pre-functionalized substrates. Palladium and rhodium catalysts have been used to regioselectively functionalize C-H bonds on the pyrone ring, for instance at the C3 position.[11][12][13][14]

-

Electrophilic Substitution : The 2-pyrone ring can undergo electrophilic substitution reactions such as nitration and halogenation.[15][16] The position of substitution is directed by the existing groups on the ring. For example, functionalization at the C7 methyl group of 4-hydroxy-6-methyl-2-pyrone can be achieved via electrophilic substitution on the corresponding mono- or dianion.[17]

These alternative strategies expand the toolkit available to chemists for creating diverse libraries of 2-pyrone derivatives for applications in drug discovery and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. nobelprize.org [nobelprize.org]

- 4. Cross-coupling reaction - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. Generation of diverse 2-pyrones via palladium-catalyzed site-selective Suzuki-Miyaura couplings of 3-bromo-4-tosyloxy-2-pyrone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. m.youtube.com [m.youtube.com]

- 10. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]

- 11. Pd-catalysed regioselective C-H functionalisation of 2-pyrones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. scilit.com [scilit.com]

- 14. blogs.rsc.org [blogs.rsc.org]

- 15. Electrophilic substitution - Wikipedia [en.wikipedia.org]

- 16. byjus.com [byjus.com]

- 17. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

The Potent Biological Activity of Brominated 2-Pyrone Compounds: A Technical Guide for Drug Discovery Professionals

Executive Summary: The 2-pyrone scaffold is a privileged structure found in numerous bioactive natural products, demonstrating a wide array of pharmacological effects.[1][2] Chemical modification, particularly bromination, has emerged as a powerful strategy to enhance the therapeutic potential of these compounds. Brominated 2-pyrones exhibit significant biological activities, most notably potent cytotoxic effects against a range of cancer cell lines and broad-spectrum antimicrobial properties.[3][4] This technical guide provides an in-depth overview of the biological activities of brominated 2-pyrone compounds, focusing on their anticancer and antimicrobial effects, underlying mechanisms of action, and relevant experimental protocols. Quantitative data is summarized for comparative analysis, and key cellular pathways are visualized to facilitate understanding, offering a valuable resource for researchers and professionals in drug development.

Introduction to Brominated 2-Pyrones

The 2-pyrone, a six-membered unsaturated lactone, is a core structural motif in many natural products isolated from sources as diverse as marine organisms, fungi, and plants.[5][6] This scaffold's unique chemical properties, including its conjugated diene system, make it a versatile building block in medicinal chemistry.[1][7] The introduction of a bromine atom to the 2-pyrone ring can profoundly influence its biological activity. Halogenation can enhance molecular interactions with biological targets, improve membrane permeability, and alter metabolic stability, often leading to increased potency and selectivity.[8][9] Specifically, brominated 2-pyrones are attractive as ambident dienes for synthesis and have shown promise as anticancer, antimicrobial, and enzyme-inhibiting agents.[1][10]

Key Biological Activities

Brominated 2-pyrones have demonstrated a range of biological activities, with the most extensively studied being their anticancer and antimicrobial effects.

Anticancer and Cytotoxic Activity

A significant body of research highlights the potent cytotoxicity of brominated 2-pyrones against various human cancer cell lines. Studies have shown efficacy against both hematological malignancies and solid tumors. For instance, the derivative 5-bromo-3-(3-hydroxyprop-1-ynyl)-2H-pyran-2-one (referred to as pyrone 9 in a study) displayed potent antileukemic activity in several acute myeloid leukemia (AML) cell lines and patient-derived primary blasts, with IC₅₀ values in the low micromolar range.[10] Other brominated pyrroles and pyrones have shown selective inhibition against tumors of the colon, lung, and nasopharynx.[3][11]

Table 1: Cytotoxic Activity of Representative Brominated 2-Pyrone Derivatives (IC₅₀ Values)

| Compound | Cancer Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| 5-bromo-3-(3-hydroxyprop-1-ynyl)-2H-pyran-2-one | Human AML Cell Lines (various) | 5 µM - 50 µM | [10] |

| 2,3,4-trisubstituted brominated pyrroles* | Tmolt₄ T cell leukemia | 25 µM - 100 µM (DNA synthesis reduction) | [11] |

| 4-substituted-6-methyl-2-pyrones** | A2780 (Ovarian Carcinoma) | Potent Growth Inhibition | [3][4] |

| 4-substituted-6-methyl-2-pyrones** | K562 (Chronic Myelogenous Leukemia) | Potent Growth Inhibition | [3][4] |

| C-2 Brominated Lactone Acetates | A375, WM266 (Melanoma) | ~80-90% cytotoxicity at 10 µM |[12] |

*Note: While pyrroles, these compounds demonstrate the cytotoxic potential of related brominated heterocyclic structures. **Note: Synthesized from a 4-bromo-6-methyl-2-pyrone precursor; specific brominated derivatives showed high potential.

Antimicrobial Activity

The 2-pyrone subunit is present in many natural products with antimicrobial properties.[3][4] Synthetic derivatives, including those synthesized from brominated precursors, have shown potent inhibitory activity against a spectrum of microbes. These include Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus, Gram-negative bacteria such as Escherichia coli, and fungi like Botrytis cinerea.[3][4] Interestingly, some studies have noted that while many prenylated 2-pyrone derivatives are active, the bromine-containing analogs in that specific series showed reduced activity, highlighting the complexity of structure-activity relationships.[13][14]

Table 2: Antimicrobial Activity of 2-Pyrone Derivatives

| Compound Class | Target Organism | Activity | Reference |

|---|---|---|---|

| 4-substituted-6-methyl-2-pyrones | Bacillus subtilis | Potent Inhibition | [3][4] |

| 4-substituted-6-methyl-2-pyrones | Escherichia coli | Potent Inhibition | [3][4] |

| 4-substituted-6-methyl-2-pyrones | Staphylococcus aureus | Potent Inhibition | [3][4] |

| Monoprenylated 6-aryl-2-pyrones | Escherichia coli | Significant Activity (Most Susceptible) | [13][14] |

| Bromine-containing prenylated analogs | Tested Bacteria | Inactive in this specific series |[13][14] |

Enzyme Inhibition

The mechanism of action for some brominated compounds involves direct enzyme inhibition. For example, certain brominated pyrroles were found to retard de novo purine synthesis by markedly inhibiting the regulatory enzyme PRPP-amido transferase.[11] This mode of action disrupts essential metabolic pathways in cancer cells, contributing to their cytotoxic effects.

Mechanisms of Action & Signaling Pathways

The anticancer effects of brominated 2-pyrones are often mediated by their ability to modulate critical cellular signaling pathways that control cell proliferation, survival, and death.

Induction of Apoptosis

A primary mechanism for the anticancer activity of these compounds is the induction of programmed cell death, or apoptosis. Brominated 2-pyrones have been shown to trigger the intrinsic (mitochondrial) apoptosis pathway.[8][10] This is often characterized by an increase in the pro-apoptotic protein Bax, a decrease in the anti-apoptotic protein Bcl-2, and subsequent activation of initiator caspase-9 and executioner caspase-3.[10] Some derivatives may also induce apoptosis through the generation of reactive oxygen species (ROS), leading to mitochondrial membrane potential collapse.[8]

Caption: Intrinsic apoptosis pathway induced by brominated 2-pyrones.

Modulation of Kinase Signaling Cascades

Studies on the antileukemic effects of 5-bromo-3-(3-hydroxyprop-1-ynyl)-2H-pyran-2-one have provided detailed insights into its impact on kinase signaling.[10] This compound was found to influence both the Mitogen-Activated Protein Kinase (MAPK) and the PI3 Kinase (PI3K)/Akt pathways. It activates the pro-apoptotic p-ERK and p38 MAPK pathways while simultaneously suppressing the pro-survival PI3K/Akt pathway by down-regulating key components like p-Akt, p-Raf, and p-PDK, and up-regulating the tumor suppressor PTEN.[10] This dual action effectively shuts down cancer cell proliferation and survival signals.

Caption: Modulation of MAPK and PI3K/Akt pathways by a brominated 2-pyrone.

Cell Cycle Arrest

In addition to inducing apoptosis, brominated 2-pyrones can halt the proliferation of cancer cells by inducing cell cycle arrest. Flow cytometry analysis has shown that treatment with these compounds can cause cells to accumulate in the G1 and G2 phases of the cell cycle, preventing them from proceeding to mitosis.[10] This effect is often linked to the downregulation of key cell cycle proteins such as cyclin-dependent kinases (CDK2, CDK4, CDK6) and their associated cyclins.[10]

Experimental Protocols

Standardized assays are crucial for evaluating the biological activity of novel compounds. Below are methodologies for key experiments cited in the study of brominated 2-pyrones.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[15]

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 4,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[9]

-

Compound Treatment: Treat the cells with various concentrations of the brominated 2-pyrone compound. Include a vehicle control (e.g., 0.1% DMSO) and a positive control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (e.g., 20 µL of a 5 mg/mL solution) to each well and incubate for 3-4 hours at 37°C.[9]

-

Solubilization: Carefully remove the culture medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

-

Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing: Broth Microdilution

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle: A standardized suspension of bacteria is challenged with serial dilutions of the test compound in a liquid growth medium. Growth is assessed by turbidity after a defined incubation period.

Methodology:

-

Compound Preparation: Prepare serial two-fold dilutions of the brominated 2-pyrone compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

-

Inoculation: Add the bacterial suspension to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Data Acquisition: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or with a plate reader.

Conclusion and Future Directions

Brominated 2-pyrone compounds represent a promising class of molecules with significant potential in drug discovery, particularly in oncology and infectious diseases. Their potent cytotoxic and antimicrobial activities are underpinned by their ability to modulate fundamental cellular processes, including key kinase signaling pathways and apoptosis. The data presented in this guide underscore the value of bromine as a strategic addition to the 2-pyrone scaffold for enhancing bioactivity.

Future research should focus on comprehensive in vivo studies to validate the preclinical efficacy and assess the toxicological profiles of lead compounds. Further exploration of structure-activity relationships through the synthesis of diverse analogs will be critical for optimizing potency and selectivity. Moreover, investigating their potential as enzyme inhibitors and their application against drug-resistant microbial strains could open new therapeutic avenues.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-pyrones possessing antimicrobial and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Recent Advances in the Synthesis of 2-Pyrones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 8. 3-Bromo-2H-pyran-2-one|CAS 19978-32-6|≥98% [benchchem.com]

- 9. A new brominated chalcone derivative suppresses the growth of gastric cancer cells in vitro and in vivo involving ROS mediated up-regulation of DR5 and 4 expression and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anti-leukemic effect of 2-pyrone derivatives via MAPK and PI3 kinase pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and cytotoxicity of 2,4-disubstituted and 2,3,4-trisubstituted brominated pyrroles in murine and human cultured tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. tandfonline.com [tandfonline.com]

- 14. researchgate.net [researchgate.net]

- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to Electrophilic Substitution in Pyrone Rings

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of electrophilic substitution reactions in pyrone rings, critical moieties in numerous natural products and pharmacologically active compounds. It delves into the reactivity, regioselectivity, and mechanistic aspects of key electrophilic substitution reactions, including nitration, halogenation, sulfonation, and Friedel-Crafts reactions, for both α-pyrone (2-pyrone) and γ-pyrone (4-pyrone) systems. This document aims to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development by consolidating quantitative data, detailing experimental protocols, and visualizing reaction pathways.

Introduction: The Electronic Nature of Pyrone Rings

Pyrone rings, specifically 2-pyrones and 4-pyrones, are six-membered heterocyclic compounds containing an oxygen atom and a carbonyl group. The interplay between the electron-donating ether oxygen and the electron-withdrawing carbonyl group profoundly influences their aromaticity and reactivity towards electrophiles.

-

2-Pyrone (α-Pyrone): In 2-pyrone, the carbonyl group is at the 2-position. The resonance structures indicate that the C3 and C5 positions are relatively electron-rich, making them the most probable sites for electrophilic attack. The oxygen atom's lone pair participation in the π-system enhances the electron density at these positions.

-

4-Pyrone (γ-Pyrone): In 4-pyrone, the carbonyl group is at the 4-position. The symmetrical nature of the resonance contributors suggests that the C3 and C5 positions are the primary sites for electrophilic attack.

The overall reactivity of pyrone rings towards electrophilic substitution is generally lower than that of benzene due to the deactivating effect of the carbonyl group. However, the presence of activating substituents on the ring can significantly enhance their reactivity.

Regioselectivity in Electrophilic Substitution

The position of electrophilic attack on the pyrone ring is dictated by the stability of the resulting carbocation intermediate (the sigma complex). As a general rule, electrophilic substitution on unsubstituted pyrones is predicted to occur at the positions meta to the carbonyl group, which are the most electron-rich.

Key Electrophilic Substitution Reactions

This section details common electrophilic substitution reactions on pyrone rings, presenting available quantitative data and experimental protocols.

Halogenation

Halogenation of pyrones can proceed via different mechanisms, including direct electrophilic substitution and addition-elimination pathways. The regioselectivity is highly dependent on the pyrone substitution pattern and reaction conditions.

Table 1: Halogenation of Pyrone Derivatives

| Pyrone Derivative | Halogenating Agent | Solvent | Temperature (°C) | Product(s) | Yield (%) | Reference |

| 4-Hydroxy-6-methyl-2-pyrone | PCl₃/TBAB | - | - | 3-Bromo-4-hydroxy-6-methyl-2-pyrone | - | [1] |

| 2-Pyrone | Bromine | Methylene chloride | - | 3-Bromo-2-pyrone and 5-Bromo-2-pyrone | 43% (3-bromo), 14% (5-bromo) | [2] |

| Acetonide protected 4,5-dihydroxy-2-chloro-glycidic ester | Magnesium halide | THF | Reflux | 4-Halo-3-hydroxy-2-pyrone | Excellent | [3] |

Experimental Protocol: Bromination of 2-Pyrone [2]

-

Materials: 2-pyrone, bromine, methylene chloride, triethylamine, sodium sulfate.

-

Procedure: a. Dissolve 2-pyrone in methylene chloride in a round-bottomed flask equipped with a magnetic stirrer and a dropping funnel. b. Slowly add a solution of bromine in methylene chloride to the stirred solution of 2-pyrone. The reaction is exothermic and may require cooling. c. After the addition is complete, continue stirring for a specified period. d. Add triethylamine to the reaction mixture to facilitate the elimination of HBr. e. Wash the reaction mixture with water. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. g. Purify the residue by column chromatography on silica gel to separate the 3-bromo and 5-bromo isomers.

Nitration

Nitration of pyrones typically requires strong nitrating agents due to the deactivating nature of the ring. The regioselectivity is influenced by the position of the carbonyl group and any existing substituents.

Table 2: Nitration of Pyrone Derivatives

| Pyrone Derivative | Nitrating Agent | Solvent | Temperature (°C) | Product(s) | Yield (%) | Reference |

| N,N'-di-(3-pyridyl)-urea | 10% oleum, Nitrating acid (32% HNO₃, 68% H₂SO₄) | - | 60 | N,N'-di-(2-nitro-3-pyridyl)-urea | >90 | [4] |

Experimental Protocol: General Procedure for Aromatic Nitration [4]

-

Materials: Aromatic substrate, concentrated nitric acid, concentrated sulfuric acid.

-

Procedure: a. Cool a mixture of concentrated sulfuric acid in a flask using an ice bath. b. Slowly add concentrated nitric acid to the sulfuric acid with constant stirring to generate the nitronium ion. c. Add the aromatic substrate dropwise to the nitrating mixture, maintaining the low temperature. d. After the addition is complete, allow the reaction to proceed at a specified temperature for a certain duration. e. Pour the reaction mixture onto crushed ice to precipitate the nitrated product. f. Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent.

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group onto the pyrone ring, typically using an acyl halide or anhydride with a Lewis acid catalyst. The reaction is generally sluggish on unsubstituted pyrones and often requires forcing conditions or activated substrates.

Table 3: Friedel-Crafts Acylation of Aromatic Compounds (General)

| Aromatic Substrate | Acylating Agent | Catalyst | Solvent | Product | Yield (%) | Reference |

| Toluene | Benzoyl chloride | M(NTf₂)₂ (M = Mn, Co, Ni, Cu, Zn) | [PMeBu₃][NTf₂] | 4-Methylbenzophenone | Moderate | [5] |

| Aromatic compounds | Acetic anhydride | Pyridinium-based Ionic Liquids | - | Acylated aromatics | Excellent | [5] |

Experimental Protocol: General Procedure for Friedel-Crafts Acylation [6]

-

Materials: Aromatic substrate, acyl chloride (or anhydride), Lewis acid catalyst (e.g., AlCl₃), inert solvent (e.g., dichloromethane).

-

Procedure: a. Suspend the Lewis acid in the inert solvent in a flask under an inert atmosphere. b. Add the acylating agent to the suspension. c. Add the aromatic substrate to the mixture, often at a controlled temperature. d. Stir the reaction mixture for a specified time at a given temperature. e. Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid. f. Separate the organic layer, wash with water and brine, and dry over an anhydrous drying agent. g. Remove the solvent under reduced pressure and purify the product by distillation or chromatography.

Sulfonation

Sulfonation of pyrones is achieved by treatment with strong sulfonating agents like fuming sulfuric acid (oleum). The reaction is often reversible.

Experimental Protocol: General Procedure for Aromatic Sulfonation [7]

-

Materials: Aromatic compound, fuming sulfuric acid (oleum) or concentrated sulfuric acid.

-

Procedure: a. Heat the aromatic compound with fuming sulfuric acid. b. The reaction mixture is then cooled and carefully poured into water. c. The sulfonic acid product often precipitates or can be isolated by crystallization.

Mechanistic Considerations

The mechanism of electrophilic substitution on pyrone rings follows the general pathway for aromatic compounds, involving the formation of a resonance-stabilized carbocation intermediate (sigma complex).

The regioselectivity is determined by the relative stability of the possible sigma complexes. Attack at the C3 and C5 positions of 2-pyrone, and the C3 and C5 positions of 4-pyrone, generally leads to more stable intermediates due to the ability of the ring oxygen to delocalize the positive charge through resonance.[8][9]

Influence of Substituents

Substituents on the pyrone ring can significantly impact both the rate and regioselectivity of electrophilic substitution.

-

Activating Groups (e.g., -OH, -OR, -NH₂): These groups increase the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles. They generally direct incoming electrophiles to the ortho and para positions relative to themselves. For instance, in 4-hydroxy-2-pyrones, the hydroxyl group strongly activates the ring.[10]

-

Deactivating Groups (e.g., -NO₂, -CN, -COR): These groups withdraw electron density from the ring, making it less reactive. They typically direct incoming electrophiles to the meta position.

Conclusion

Electrophilic substitution on pyrone rings is a versatile method for the synthesis of a wide array of functionalized heterocyclic compounds. While the inherent electronic nature of the pyrone ring presents challenges in terms of reactivity, a deeper understanding of the factors governing regioselectivity and the strategic use of activating or directing groups can lead to efficient and selective transformations. The data and protocols presented in this guide serve as a foundational resource for chemists aiming to explore and exploit the rich chemistry of pyrones in the pursuit of novel molecules with significant biological and material applications. Further research, including computational studies, will continue to refine our understanding and expand the synthetic utility of these important heterocycles.[11]

References

- 1. Recent Advances in the Synthesis of 2-Pyrones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. US4952697A - Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Friedel-Crafts Acylation [organic-chemistry.org]

- 7. Aromatic sulfonation - Wikipedia [en.wikipedia.org]

- 8. quora.com [quora.com]

- 9. quora.com [quora.com]

- 10. beilstein-journals.org [beilstein-journals.org]

- 11. Computational Study of Chemical Reactivity Using Information-Theoretic Quantities from Density Functional Reactivity Theory for Electrophilic Aromatic Substitution Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling Reaction with 3-Bromo-5-carbethoxy-4,6-dimethyl-2-pyrone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 3-Bromo-5-carbethoxy-4,6-dimethyl-2-pyrone with various aryl- and heteroarylboronic acids. This reaction is a powerful tool for the synthesis of novel 3-aryl-2-pyrone derivatives, which are valuable scaffolds in medicinal chemistry and materials science.

Introduction

The Suzuki-Miyaura coupling is a versatile and widely used carbon-carbon bond-forming reaction that couples an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base.[1] The reaction is known for its mild conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids. The 2-pyrone moiety is a key structural motif in many natural products and biologically active compounds. The functionalization of the 2-pyrone ring at the C-3 position via Suzuki coupling with this compound allows for the generation of diverse molecular architectures for drug discovery and development programs. While specific literature on the Suzuki coupling of this exact substrate is limited, protocols can be adapted from successful couplings of structurally similar brominated 2-pyrones and other heterocyclic halides.

Reaction Principle and Mechanism

The Suzuki coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The generally accepted mechanism consists of three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound to form a Pd(II) intermediate.

-

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the bromide.

-

Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Visualizing the Catalytic Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocols

Materials and Equipment

-

Substrate: this compound (CAS: 18152-79-9)

-

Reagents: Arylboronic acids, Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃), Ligand (if required, e.g., SPhos, XPhos), Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄), Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF, DME).

-

Equipment: Schlenk flask or reaction vial, magnetic stirrer hotplate, condenser, inert gas supply (Argon or Nitrogen), standard laboratory glassware, syringes, needles, and purification apparatus (e.g., flash chromatography system).

General Protocol for Suzuki Coupling

This protocol is a general starting point and may require optimization for specific arylboronic acids.

-

Reaction Setup:

-

To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

-

Add the palladium catalyst (1-5 mol%) and, if necessary, the ligand (1-10 mol%).

-

Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.

-

-

Solvent Addition and Reaction:

-

Through the septum, add the degassed anhydrous solvent (e.g., 1,4-Dioxane/water 4:1) via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure 3-aryl-5-carbethoxy-4,6-dimethyl-2-pyrone product.

-

Visualizing the Experimental Workflow

Caption: General experimental workflow for the Suzuki coupling.

Data Presentation: Reaction Optimization

The following table presents a hypothetical optimization of reaction conditions for the coupling of this compound with phenylboronic acid. Such a screening is crucial for identifying the most efficient conditions for a given substrate.

| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Est. Yield (%) |

| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/H₂O | 100 | 12 | 45 |

| 2 | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 90 | 8 | 75 |

| 3 | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | 1,4-Dioxane/H₂O | 100 | 6 | 88 |

| 4 | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ (2) | Toluene | 110 | 6 | 92 |

| 5 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | DME/H₂O | 85 | 10 | 80 |

Note: The yields presented in this table are illustrative and represent expected outcomes based on similar reactions in the literature. Actual yields may vary and require experimental verification.

Data Presentation: Substrate Scope

Based on the optimized conditions (Entry 4 from the table above), the following table illustrates the expected yields for the Suzuki coupling with a variety of arylboronic acids.

| Entry | Arylboronic Acid | Product | Est. Yield (%) |

| 1 | Phenylboronic acid | 3-Phenyl-5-carbethoxy-4,6-dimethyl-2-pyrone | 92 |

| 2 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-5-carbethoxy-4,6-dimethyl-2-pyrone | 95 |

| 3 | 4-Chlorophenylboronic acid | 3-(4-Chlorophenyl)-5-carbethoxy-4,6-dimethyl-2-pyrone | 85 |

| 4 | 3-Tolylboronic acid | 3-(3-Tolyl)-5-carbethoxy-4,6-dimethyl-2-pyrone | 89 |

| 5 | 2-Thiopheneboronic acid | 3-(2-Thienyl)-5-carbethoxy-4,6-dimethyl-2-pyrone | 78 |

| 6 | 3-Pyridinylboronic acid | 3-(3-Pyridinyl)-5-carbethoxy-4,6-dimethyl-2-pyrone | 65 |

Note: The yields are estimated based on general trends observed in Suzuki coupling reactions, where electron-donating groups on the boronic acid often lead to higher yields, and some heteroarylboronic acids may give lower yields due to catalyst inhibition.

Troubleshooting and Optimization

-

Low Yield: If the reaction yield is low, consider increasing the temperature, screening different palladium catalysts and ligands, or trying alternative bases and solvents. Increasing the equivalence of the boronic acid (up to 2.0 equiv.) can also improve the yield.

-

Homocoupling: The formation of biaryl products from the boronic acid (homocoupling) can be minimized by ensuring a thoroughly deoxygenated reaction environment and using the appropriate catalyst system.

-

Debromination: Reduction of the starting material can occur. This may be addressed by changing the solvent, base, or ligand.

-

Reaction Stalls: If the reaction does not go to completion, a fresh portion of the catalyst can be added.

Safety Precautions

-

Palladium catalysts and organic solvents should be handled in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

-

Reactions under pressure or at high temperatures should be conducted behind a blast shield.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-Bromo-2-Pyrones

For Researchers, Scientists, and Drug Development Professionals

Introduction